5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE
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Overview
Description
5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiadiazole core, which is known for its electron-accepting properties, making it valuable in the development of organic electronic materials.
Future Directions
Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . In continuation of research endeavors in the development of boron-based heterocycles as potential therapeutic agents, new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles are being developed as anticancer agents targeting tumor hypoxia . The biological studies are currently underway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and sulfur-containing reagents under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound containing a leaving group.
Attachment of the Methoxyphenylsulfanyl Group: The methoxyphenylsulfanyl group is introduced through a thiol-ene reaction, where a thiol derivative reacts with an alkene-containing intermediate.
Final Coupling Reaction: The final step involves coupling the piperidine and benzothiadiazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of organic semiconductors and photovoltaic materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE depends on its specific application. In the context of organic electronics, the compound acts as an electron acceptor, facilitating charge transport in devices like OLEDs and OFETs. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE
- 5-(4-{[(4-METHOXYPHENYL)SULFINYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE
- 5-(4-{[(4-METHOXYPHENYL)SULFONYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which impart distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and as a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-25-16-3-5-17(6-4-16)26-13-14-8-10-23(11-9-14)20(24)15-2-7-18-19(12-15)22-27-21-18/h2-7,12,14H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEAARDZQAJBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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